2,6-Dibenzyl-4-(hydroxymethyl)phenol

Catalog No.
S8945222
CAS No.
105581-15-5
M.F
C21H20O2
M. Wt
304.4 g/mol
Availability
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2,6-Dibenzyl-4-(hydroxymethyl)phenol

CAS Number

105581-15-5

Product Name

2,6-Dibenzyl-4-(hydroxymethyl)phenol

IUPAC Name

2,6-dibenzyl-4-(hydroxymethyl)phenol

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H20O2/c22-15-18-13-19(11-16-7-3-1-4-8-16)21(23)20(14-18)12-17-9-5-2-6-10-17/h1-10,13-14,22-23H,11-12,15H2

InChI Key

LCBTWYSZDBJUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3)CO

2,6-Dibenzyl-4-(hydroxymethyl)phenol is an organic compound characterized by its unique structure, which includes two benzyl groups and a hydroxymethyl group attached to a phenolic ring. Its chemical formula is C21H20O2C_{21}H_{20}O_{2}, and it is classified as a phenolic compound. The presence of the hydroxymethyl group contributes to its reactivity and potential biological activity, making it of interest in various fields of research, including medicinal chemistry and material science .

The chemical behavior of 2,6-dibenzyl-4-(hydroxymethyl)phenol can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxymethyl group may be oxidized to form a carbonyl compound.
  • Nucleophilic Substitution: The phenolic hydroxyl can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions highlight the versatility of 2,6-dibenzyl-4-(hydroxymethyl)phenol in synthetic organic chemistry.

Research indicates that 2,6-dibenzyl-4-(hydroxymethyl)phenol exhibits various biological activities. It has been studied for its potential as an antioxidant and anti-inflammatory agent. In vitro studies suggest that it may inhibit certain enzymes involved in oxidative stress pathways, which could be beneficial in treating conditions linked to inflammation and oxidative damage .

Several methods have been developed for synthesizing 2,6-dibenzyl-4-(hydroxymethyl)phenol:

  • Direct Alkylation: This method involves the alkylation of 4-hydroxymethylphenol with benzyl bromide or other benzyl halides in the presence of a base.
  • Hydroxymethylation: Starting from 2,6-dibenzylphenol, hydroxymethylation can be achieved using formaldehyde under acidic or basic conditions.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and selective functional group transformations.

These methods allow for the efficient production of the compound with varying degrees of yield and purity .

2,6-Dibenzyl-4-(hydroxymethyl)phenol finds applications across different domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development aimed at treating oxidative stress-related diseases.
  • Material Science: Its phenolic structure makes it suitable for use in polymer chemistry, particularly in the synthesis of phenolic resins.
  • Cosmetics: The compound's antioxidant properties lend themselves to potential use in cosmetic formulations aimed at skin protection.

Studies on the interactions of 2,6-dibenzyl-4-(hydroxymethyl)phenol with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with proteins and enzymes involved in oxidative stress pathways. Further studies are needed to elucidate these interactions fully and assess the compound's pharmacokinetics and bioavailability .

Several compounds share structural similarities with 2,6-dibenzyl-4-(hydroxymethyl)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-HydroxymethylphenolContains one hydroxymethyl groupSimpler structure; used as a precursor
2-Benzyl-4-hydroxymethylphenolContains one benzyl groupLess sterically hindered; different reactivity
4-Bromo-2,6-bis-hydroxymethyl-phenolHalogenated derivative with two hydroxymethyl groupsIncreased reactivity due to bromine; potential uses in proteomics
2,6-Dimethyl-4-hydroxymethylphenolTwo methyl groups instead of benzylDifferent electronic properties; less bulky

The uniqueness of 2,6-dibenzyl-4-(hydroxymethyl)phenol lies in its combination of two benzyl groups and a hydroxymethyl group on the phenolic ring, which may enhance its biological activity compared to simpler derivatives.

Evolution of Phenolic Derivatives

Phenolic compounds with hydroxymethyl and alkyl/aryl substituents have been studied since the mid-20th century, primarily for their antioxidant properties. The introduction of bulky groups, such as benzyl or tert-butyl, at the ortho positions of phenol rings was pioneered to enhance steric protection of the phenolic hydroxyl group, thereby improving oxidative stability. For instance, 2,6-di-tert-butyl-4-methylphenol (BHT), a well-known antioxidant, demonstrated the utility of steric hindrance in stabilizing reactive phenolic intermediates.

The specific substitution pattern of 2,6-dibenzyl-4-(hydroxymethyl)phenol likely emerged from efforts to combine the steric bulk of benzyl groups with the synthetic versatility of the hydroxymethyl moiety. Benzyl groups, being less electron-donating than tert-butyl groups, may modulate electronic effects differently while maintaining steric protection. Early synthetic routes for analogous compounds involved Friedel-Crafts alkylation and hydroxylation reactions, though direct methods for introducing hydroxymethyl groups via formaldehyde condensation were later developed.

Key Milestones in Synthesis

While explicit reports on 2,6-dibenzyl-4-(hydroxymethyl)phenol are scarce, related methodologies provide clues to its synthetic accessibility:

  • Friedel-Crafts Benzylation: Benzylation of 4-(hydroxymethyl)phenol using benzyl chloride in the presence of Lewis acids like AlCl₃ could yield the ortho-substituted product.
  • Hydroxymethylation: Condensation of formaldehyde with 2,6-dibenzylphenol under basic conditions may introduce the hydroxymethyl group at the para position.

Comparative studies of analogous compounds reveal that electron-donating substituents enhance the reactivity of phenolic rings toward electrophilic substitution, facilitating the introduction of hydroxymethyl groups.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.146329876 g/mol

Monoisotopic Mass

304.146329876 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-21-2023

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